molecular formula C8H8N2O B142866 2-(Pyridin-3-yl)-4,5-dihydrooxazole CAS No. 40055-37-6

2-(Pyridin-3-yl)-4,5-dihydrooxazole

Cat. No. B142866
CAS RN: 40055-37-6
M. Wt: 148.16 g/mol
InChI Key: FVASBRDDSBRETH-UHFFFAOYSA-N
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Description

The compound “2-(Pyridin-3-yl)ethanamine” is a chemical compound also known as 3-Pyridineethaneamine, 2-(3-Pyridyl)ethylamine, 3-(2-Aminoethyl)pyridine, and 3-Aminoethylpyridine . It’s a type of chemical entity and a subclass of a chemical compound .


Synthesis Analysis

While specific synthesis methods for “2-(Pyridin-3-yl)-4,5-dihydrooxazole” were not found, similar compounds have been synthesized using various methods. For instance, a series of novel 2-(pyridin-2-yl) pyrimidine derivatives were designed, synthesized, and their biological activities were evaluated .


Molecular Structure Analysis

The molecular structure of similar compounds has been analyzed in various studies. For example, three types of π-interactions between -C(H)=O group and triazole rings were found in the crystal structure of a related compound .


Chemical Reactions Analysis

Pyridine-based molecules have been used in a wide range of chemical reactions. For instance, pyrimidine derivatives are known as antimicrobial, antiviral, antitumor, and antifibrotic compounds .

Scientific Research Applications

Organic Synthesis and Drug Development

The compound’s borate and sulfonamide groups make it an interesting organic intermediate. It can be synthesized through nucleophilic and amidation reactions. Researchers have characterized its structure using techniques like 1H and 13C NMR, IR, MS, and single crystal X-ray diffraction. Additionally, density functional theory (DFT) calculations provide insights into its molecular electrostatic potential and frontier molecular orbitals .

Anti-Fibrosis Activity

In a screening study, some derivatives containing the pyridin-3-yl moiety displayed better anti-fibrosis activity than existing drugs like Pirfenidone. These findings suggest potential applications in combating fibrotic conditions .

Fluorescent Probes for Cell Imaging

Certain small organic pH probes, including those with pyridine-based structures, can distinguish between normal and tumor cells based on their fluorescence response. The compound’s properties may contribute to the development of such probes .

Building Block in Synthetic Chemistry

Researchers use this compound as a building block in synthetic chemistry. It allows the introduction of trifluoromethylpyridine (TFMP) groups into other molecules, leading to the development of novel compounds with unique properties.

Drug Carriers and Controlled Release Systems

Boronic ester bonds, similar to those found in this compound, are widely used in constructing stimulus-responsive drug carriers. These carriers can load anticancer drugs, insulin, and genes. The formation and rupture of boronic ester bonds in different environments enable controlled drug release .

Enzyme Inhibition and Ligand Design

Boric acid compounds, including those with pyridine moieties, find applications as enzyme inhibitors or specific ligand drugs. They have potential therapeutic roles beyond treating tumors and microbial infections .

Safety and Hazards

While specific safety and hazard information for “2-(Pyridin-3-yl)-4,5-dihydrooxazole” is not available, similar compounds have safety data available. For example, for “2-PYRIDIN-3-YL MORPHOLINE OXALATE”, it is recommended to avoid breathing mist, gas or vapours, avoid contacting with skin and eye, and use personal protective equipment .

properties

IUPAC Name

2-pyridin-3-yl-4,5-dihydro-1,3-oxazole
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H8N2O/c1-2-7(6-9-3-1)8-10-4-5-11-8/h1-3,6H,4-5H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FVASBRDDSBRETH-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1COC(=N1)C2=CN=CC=C2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H8N2O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID00355224
Record name Pyridine, 3-(4,5-dihydro-2-oxazolyl)-
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00355224
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

148.16 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2-(Pyridin-3-yl)-4,5-dihydrooxazole

CAS RN

40055-37-6
Record name Pyridine, 3-(4,5-dihydro-2-oxazolyl)-
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00355224
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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